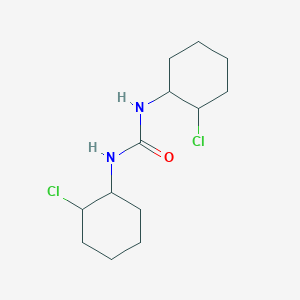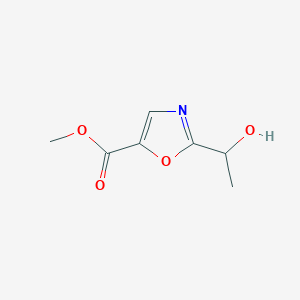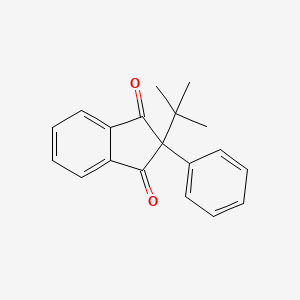
2-tert-Butyl-2-phenyl-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-2-tert-butyl-indene-1,3-dione is a chemical compound with the molecular formula C19H18O2. It is a derivative of indene-1,3-dione, a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . This compound is known for its unique structural features, which include a phenyl group and a tert-butyl group attached to the indene-1,3-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-2-tert-butyl-indene-1,3-dione typically involves the condensation of ninhydrin with phenyl and tert-butyl substituents. One common method includes the reaction of ninhydrin with 2,6-di-tert-butylphenol in the presence of concentrated sulfuric acid at temperatures gradually raised from 0°C to 20°C, yielding the desired product in high yields .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-phenyl-2-tert-butyl-indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols.
Scientific Research Applications
2-phenyl-2-tert-butyl-indene-1,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological pathways and as a probe in bioimaging.
Mechanism of Action
The mechanism of action of 2-phenyl-2-tert-butyl-indene-1,3-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor, facilitating electron transfer processes in chemical reactions. Its structural features allow it to participate in various biochemical interactions, making it useful in studying molecular pathways and designing biologically active molecules .
Comparison with Similar Compounds
Indane-1,3-dione: A closely related compound with similar structural features but without the phenyl and tert-butyl groups.
Uniqueness: 2-phenyl-2-tert-butyl-indene-1,3-dione is unique due to its specific substituents, which confer distinct chemical and physical properties. The presence of the phenyl and tert-butyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
58325-77-2 |
|---|---|
Molecular Formula |
C19H18O2 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
2-tert-butyl-2-phenylindene-1,3-dione |
InChI |
InChI=1S/C19H18O2/c1-18(2,3)19(13-9-5-4-6-10-13)16(20)14-11-7-8-12-15(14)17(19)21/h4-12H,1-3H3 |
InChI Key |
JJUCSNQBIUHRMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1(C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


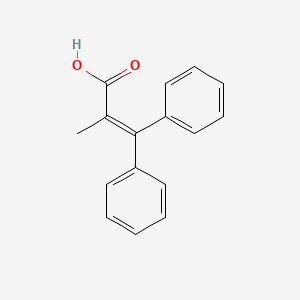
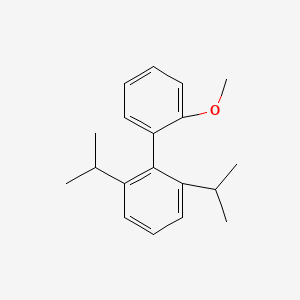
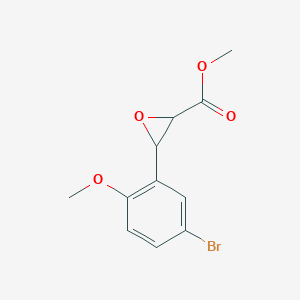
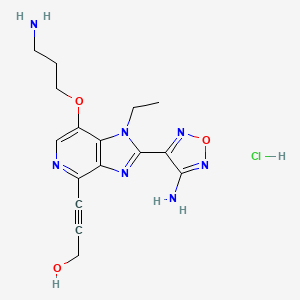
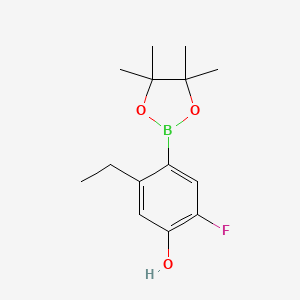
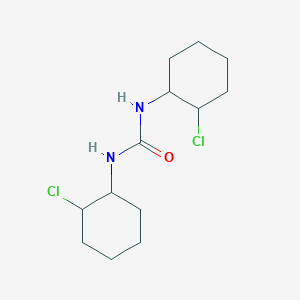
![[4-(5-Benzoyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] benzoate](/img/structure/B14014932.png)
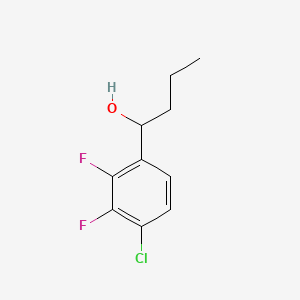

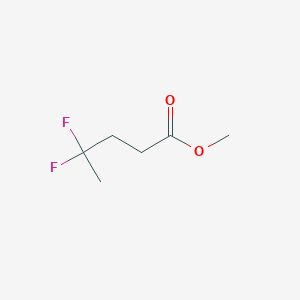
![4-[1,3-bis[(2-methoxyphenyl)methyl]-1,3-diazinan-2-yl]-N,N-bis(2-chloroethyl)-3-methylaniline](/img/structure/B14014959.png)

